rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate,trans

Description

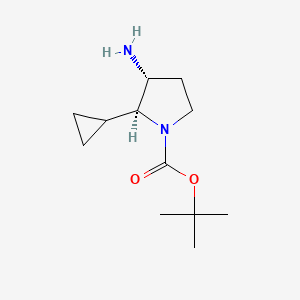

rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate,trans is a chiral pyrrolidine derivative characterized by its stereochemical configuration (trans) and functional group arrangement. The compound features a cyclopropyl substituent at the 2-position, an amino group at the 3-position, and a tert-butyl carbamate protecting group. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds, making them valuable in drug discovery for targets such as proteases, kinases, and GPCRs. The trans configuration of this compound likely enhances its stereochemical stability, while the cyclopropyl group may influence lipophilicity and metabolic stability compared to non-cyclopropyl analogs.

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-9(13)10(14)8-4-5-8/h8-10H,4-7,13H2,1-3H3/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFWZSDBAYSRDA-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate starting materials, which include tert-butylamine and cyclopropyl ketone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the pyrrolidine ring.

Chemical Reactions Analysis

rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate,trans with two related pyrrolidine derivatives cataloged in pyridine-based compound libraries (). Key structural and functional differences are summarized in Table 1.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

The primary amino group (vs. hydroxymethyl or silyl ether in analogs) offers distinct reactivity for coupling reactions, such as amide bond formation.

Stereochemical and Conformational Effects: All three compounds share trans stereochemistry, suggesting similar conformational constraints.

Physicochemical Properties :

- The cyclopropyl group in the target compound likely increases lipophilicity (logP) compared to the hydroxymethyl or benzyl-substituted analogs. This could enhance membrane permeability but reduce aqueous solubility.

- The tert-butyl carbamate group provides steric protection comparable to the tert-butyldimethylsilyl ether in the first analog, though the latter offers greater hydrolytic stability.

Synthetic Utility: The analogs in incorporate fluoropyridine rings, which are common in kinase inhibitors (e.g., JAK/STAT inhibitors). In contrast, the target compound’s cyclopropyl and amino groups may favor applications in protease inhibitor design.

Q & A

Q. What are the optimal synthetic routes for rac-tert-butyl(2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate,trans?

- Methodological Answer : The synthesis typically involves multi-step strategies, including cyclopropane ring formation, amino group protection, and stereochemical control. Key steps may include:

- Cyclopropanation : Using transition-metal catalysts (e.g., Rh or Cu) to form the cyclopropyl moiety .

- Boc Protection : Introducing the tert-butyl carbamate group under anhydrous conditions with Boc anhydride and a base like DMAP .

- Stereochemical Control : Chiral auxiliaries or asymmetric hydrogenation to enforce the (2R,3S) configuration .

- Purification : Flash chromatography or crystallization for enantiomeric separation .

Table 1 : Comparison of Synthetic Approaches

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Batch Reactor | 65-75 | ≥98 | 0°C, anhydrous THF |

| Continuous Flow | 80-85 | ≥99 | Pd catalysis, 50°C |

Q. How can the purity and enantiomeric excess (ee) of this compound be assessed post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- HPLC : Chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to determine ee .

- NMR : - and -NMR to confirm structural integrity; -NOESY for stereochemical validation .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±5 ppm accuracy) .

Q. What are the key spectroscopic characteristics for confirming its structure?

- Methodological Answer : Critical spectroscopic markers include:

- IR : N-H stretch (~3350 cm), C=O (Boc group, ~1680 cm) .

- -NMR : Cyclopropyl protons (δ 0.5-1.2 ppm), Boc tert-butyl (δ 1.4 ppm), pyrrolidine NH (δ 1.8-2.1 ppm) .

- -NMR : Boc carbonyl (δ 155 ppm), cyclopropyl carbons (δ 8-12 ppm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) during synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response Surface Methodology (RSM) : Models interactions between variables (e.g., higher ee at lower temps with Rh catalysts) .

- Case Study : A 3 factorial design reduced experimental runs by 40% while achieving 92% ee with Rh/(R)-BINAP in toluene .

Q. What strategies address stereochemical inconsistencies in the synthesis of this compound?

- Methodological Answer :

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer : Systematic approaches include:

- Dose-Response Curves : Test compound purity and stability under assay conditions (e.g., pH, serum proteins) .

- Kinetic Studies : Measure on-/off-rates (e.g., SPR or ITC) to distinguish binding artifacts .

- Meta-Analysis : Use tools like RevMan to statistically harmonize disparate datasets .

Q. What computational methods predict the reactivity and stability of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/DMSO environments .

- Table 2 : Predicted Reactivity Parameters

| Parameter | Value (QM) | Experimental Value |

|---|---|---|

| HOMO Energy (eV) | -6.2 | -6.1 (Cyclic Volt.) |

| Hydrolysis Half-life (h) | 48 (pH 7.4) | 45 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.